![molecular formula C17H14N2O3 B2484366 (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide CAS No. 358774-50-2](/img/structure/B2484366.png)
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide
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Overview
Description
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide, also known as CH223191, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of enamide derivatives and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. Inhibition of NF-κB signaling has been shown to reduce inflammation and improve the outcome of various diseases.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide. The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. Additionally, (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in lab experiments is its high potency and selectivity. The compound has been found to exhibit potent pharmacological effects at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in lab experiments is its poor solubility in water, which may limit its bioavailability and efficacy.
Future Directions
Several future directions can be explored in the field of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide research. One possible direction is the development of novel drug formulations that can improve the bioavailability and efficacy of the compound. Another direction is the exploration of the compound's potential therapeutic applications in other disease models, such as autoimmune diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanism of action of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide and its potential interactions with other signaling pathways.
Synthesis Methods
The synthesis of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide involves the reaction between 3-hydroxybenzaldehyde and 3-methoxybenzaldehyde with cyanoacetamide in the presence of a catalytic amount of piperidine. The reaction is carried out under reflux conditions in ethanol and water, and the resulting product is purified by column chromatography.
Scientific Research Applications
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been found to exhibit various pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been extensively studied in vitro and in vivo, and its potential therapeutic applications have been explored in several disease models.
properties
IUPAC Name |
(Z)-2-cyano-3-(3-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-7-3-5-14(10-16)19-17(21)13(11-18)8-12-4-2-6-15(20)9-12/h2-10,20H,1H3,(H,19,21)/b13-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNKJEXWWVHEJU-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC(=CC=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC(=CC=C2)O)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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